Ganfeborole
CAS No.: 2131798-12-2
Cat. No.: VC4092343
Molecular Formula: C10H13BClNO4
Molecular Weight: 257.48 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2131798-12-2 |
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Molecular Formula | C10H13BClNO4 |
Molecular Weight | 257.48 g/mol |
IUPAC Name | 2-[[(3S)-3-(aminomethyl)-4-chloro-1-hydroxy-3H-2,1-benzoxaborol-7-yl]oxy]ethanol |
Standard InChI | InChI=1S/C10H13BClNO4/c12-6-1-2-7(16-4-3-14)10-9(6)8(5-13)17-11(10)15/h1-2,8,14-15H,3-5,13H2/t8-/m1/s1 |
Standard InChI Key | DJUOWOXTPXUHDQ-MRVPVSSYSA-N |
Isomeric SMILES | B1(C2=C(C=CC(=C2[C@H](O1)CN)Cl)OCCO)O |
SMILES | B1(C2=C(C=CC(=C2C(O1)CN)Cl)OCCO)O |
Canonical SMILES | B1(C2=C(C=CC(=C2C(O1)CN)Cl)OCCO)O |
Introduction
Mechanism of Action
Ganfeborole specifically inhibits Mycobacterium tuberculosis leucyl-tRNA synthetase (LeuRS), an enzyme crucial for protein synthesis in Mtb. The inhibition is highly selective:
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IC50 Values:
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Mtb LeuRS: 0.2 μM
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Human mitochondrial LeuRS: >300 μM
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Human cytoplasmic LeuRS: 132 μM
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This selectivity minimizes potential off-target effects on human protein synthesis .
In Vitro Activity
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Ganfeborole exhibits potent antitubercular activity:
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Minimum Inhibitory Concentration (MIC) against Mtb H37Rv: 0.08 μM
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It demonstrates high specificity for Mtb strains, including drug-resistant variants such as MDR-TB and XDR-TB .
In Vivo Activity
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In mouse models of TB infection:
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A dose of 0.4 mg/kg showed significant efficacy.
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In marmoset models:
Phase 1 Studies
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Conducted in healthy participants to assess safety and pharmacokinetics.
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Ganfeborole was well-tolerated with no significant adverse events.
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Pharmacokinetics showed dose-proportional increases in plasma concentration up to 15 mg, with a more than proportional increase at higher doses .
Phase 2a Study
A randomized, open-label trial evaluated the early bactericidal activity (EBA), safety, and pharmacokinetics of ganfeborole in patients with rifampicin-susceptible pulmonary TB.
Key Findings:
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Efficacy:
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Daily doses of 5–30 mg showed significant reductions in sputum colony-forming units (CFUs) over 14 days.
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The highest dose (30 mg) demonstrated the most pronounced bactericidal activity.
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Safety:
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Adverse events were mild (grade 1 or 2) and comparable across all dose groups.
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Pharmacokinetics:
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Rapid absorption with a median of ~1–2 hours.
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Dose-proportional increases in and up to 15 mg; non-linear increases at higher doses.
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Dose (mg) | (ng·h/mL) | (ng/mL) | (hours) |
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1 | 282.1 | 16.93 | 1.50 |
5 | 1,497.1 | 94.60 | 2.49 |
15 | 4,493.9 | 291.41 | 1.00 |
30 | 11,540 | 705.24 | 2.00 |
The study concluded that ganfeborole is a promising candidate for combination therapy in TB treatment due to its efficacy and safety profile .
Advantages
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High specificity for Mtb LeuRS reduces the risk of human toxicity.
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Effective against drug-resistant TB strains.
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Oral bioavailability simplifies administration compared to injectable alternatives.
Challenges
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Further studies are required to evaluate long-term safety and efficacy.
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Optimal dosing regimens need refinement based on phase II/III trials.
Ongoing Research
Ganfeborole is currently being evaluated in combination therapies with other TB drugs such as delamanid and bedaquiline to enhance treatment outcomes while mitigating resistance development .
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